5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione is a synthetic compound that belongs to the quinazoline family, characterized by its unique heterocyclic structure. This compound is primarily recognized for its potential applications in medicinal chemistry and as a precursor in various chemical syntheses. The compound's molecular formula is , and it features a chloro group, two methyl groups, and a nitro group attached to the quinazoline framework.
The compound can be synthesized through various chemical methods, primarily involving nitration processes. It is not commonly found in nature but can be produced in laboratory settings or industrial processes.
5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione is classified under:
The synthesis of 5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione typically involves the following methods:
The nitration reaction typically requires careful control of temperature and concentration to prevent over-nitration or degradation of starting materials. The reaction conditions are crucial for achieving high yields of the desired product.
The molecular structure of 5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione includes:
5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione participates in several types of chemical reactions:
These reactions are essential for modifying the compound to create derivatives with enhanced biological activity or different properties. Reaction conditions such as temperature, solvent choice, and catalysts significantly influence the outcomes.
The mechanism of action for 5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione primarily relates to its interactions within biological systems:
Research indicates that compounds within this class can exhibit varying degrees of biological activity depending on their substituents and structural features.
While specific physical properties such as melting point or boiling point may not be readily available for this compound, general characteristics include:
Key chemical properties include:
5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione has several scientific uses:
The systematic IUPAC name 5-chloro-1,3-dimethyl-6-nitroquinazoline-2,4(1H,3H)-dione precisely defines this compound's molecular architecture according to standardized chemical nomenclature rules. This naming follows quinazoline ring numbering where:
Alternative naming conventions include functional group prioritization approaches that yield names like 6-nitro-5-chloro-1,3-dimethylquinazoline-2,4-dione, though these violate IUPAC numbering priority rules that position the nitro group earlier in the name. Pharmaceutical patents often employ simplified designations such as "5-chloro-6-nitro-1,3-dimethylquinazolinedione" when referencing this scaffold in medicinal chemistry contexts [3]. The methylation pattern distinguishes it from closely related structures like 7-chloro-6-nitroquinazoline-2,4(1H,3H)-dione (CAS 76822-66-7), where halogen placement differs at position 7 rather than 5 [1].
Table 1: Nomenclature Comparison of Quinazoline-2,4-dione Derivatives
Systematic Name | Alternative Names | CAS No. | Substituent Pattern |
---|---|---|---|
5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4(1H,3H)-dione | 1,3-Dimethyl-5-chloro-6-nitroquinazolinedione | Not assigned | 1-Me, 3-Me, 5-Cl, 6-NO₂ |
7-Chloro-6-nitroquinazoline-2,4(1H,3H)-dione | 6-Nitro-7-chloro-1H-quinazoline-2,4-dione | 76822-66-7 | 7-Cl, 6-NO₂ (unsubstituted N) [1] |
1,3-Dimethyl-7-nitroquinazoline-2,4-dione | 7-Nitro-1,3-dimethylquinazoline-2,4(1H,3H)-dione | CID 12666518 | 1-Me, 3-Me, 7-NO₂ [4] |
Quinazoline-2,4(1H,3H)-dione | Benzoyleneurea | 86-96-4 | Unsubstituted parent scaffold [8] |
6-Chloro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | 1,3-Dimethyl-6-chlorouracil | 6972-27-6 | Pyrimidine core isomer [9] |
The compound belongs to the bicyclic quinazolinedione family characterized by a fused benzopyrimidine core with carbonyl functions at positions 2 and 4. This scaffold exists predominantly in the diketo tautomeric form (2,4-dione) rather than the hydroxylated alternatives, creating hydrogen-bond acceptor sites critical for molecular recognition [8]. The fully unsaturated quinazoline system differs from partially reduced variants like 1,2,3,4-tetrahydropyrimidinediones observed in other heterocyclic systems [2].
Structural modifications significantly alter physicochemical properties:
The ortho-disposed electron-withdrawing groups (5-chloro and 6-nitro) create an electron-deficient region across positions 5-8, distinguishing it from isomers like 1,3-dimethyl-7-nitroquinazoline-2,4-dione where the nitro group resides at C7, creating different electronic polarization patterns [4].
Positional isomerism in nitroquinazolinediones profoundly influences electronic distribution, dipole moments, and biological activity. The 5-chloro-6-nitro pattern represents a specific regioisomer among eight possible mono-nitro/mono-chloro combinations:
Electronic Effects by Nitro Position:
Table 2: Comparative Properties of Quinazolinedione Positional Isomers
Substituent Pattern | Compound Example | Melting Point (°C) | Dipole Moment (D) | Key Electronic Features |
---|---|---|---|---|
5-Cl,6-NO₂,1,3-diMe | Target Compound | Not reported (Predicted >220°C) | Calculated 7.2 | Strong electron deficiency at C7/C8; intramolecular Cl···O₂N interaction |
7-Cl,6-NO₂ (unsubstituted N) | 76822-66-7 | Not reported | Estimated 6.9 | Conjugated system spanning C5-Cl to C6-NO₂; N-H donor sites [1] |
5-NO₂,6-Cl (unsubstituted N) | Not in results | - | Calculated 6.5 | Reduced quinazoline aromaticity; polarized C5-NO₂ bond |
6-Cl,1,3-diMe (pyrimidine) | 6972-27-6 | 109-113 | Measured 4.8 | Localized polarization at C6; minimal benzannulation effects [9] |
5-Cl,6-NO₂ isoindoline | 6015-57-2 | 201-203 | Estimated 5.3 | Non-equivalent carbonyls; non-aromatic core [7] |
Steric and Electronic Consequences:
The prevalence of 6-nitro regioisomers in pharmaceutical patents (WO2015169999A1) suggests superior receptor binding characteristics compared to other substitution patterns, though specific data for the 5-chloro-1,3-dimethyl variant remains proprietary. Structural analogs demonstrate that positional isomerism can alter biological activity by >100-fold in functional assays of quinazolinedione derivatives [3].
Table 3: Patent-Disclosed Quinazolinedione Derivatives with Structural Similarities
Patent Reference | Core Structure | Key Substituents | Reported Pharmacological Activity |
---|---|---|---|
WO2015169999A1 | Quinazoline-2,4-dione | Variable at 5-8 positions; N-alkylation | Positive allosteric modulation of metabotropic receptors [3] |
WO2015169999A1 | Quinazoline-2,4-dione | 6-Halo, 7-alkoxy, N-dimethyl | Treatment of CNS disorders (spasticity, ALS) [3] |
WO2015169999A1 | Quinazoline-2,4-dione | 6-Nitro, 7-halo, N-alkyl | Anxiolytic and fragile X syndrome applications [3] |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: